N-tert-butyl-2-chloro-4-nitroaniline

Description

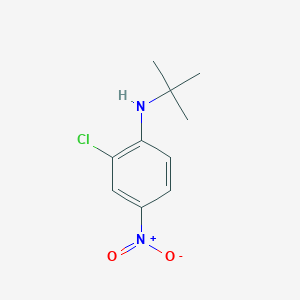

N-tert-Butyl-2-chloro-4-nitroaniline is a nitroaniline derivative characterized by a tert-butyl group attached to the nitrogen atom of the aniline ring, with chloro and nitro substituents at the 2- and 4-positions, respectively. Its structure combines electron-withdrawing (nitro, chloro) and bulky alkyl (tert-butyl) groups, which influence its physicochemical properties, such as solubility, stability, and reactivity in substitution or coupling reactions.

Properties

CAS No. |

6085-52-5 |

|---|---|

Molecular Formula |

C10H13ClN2O2 |

Molecular Weight |

228.67 g/mol |

IUPAC Name |

N-tert-butyl-2-chloro-4-nitroaniline |

InChI |

InChI=1S/C10H13ClN2O2/c1-10(2,3)12-9-5-4-7(13(14)15)6-8(9)11/h4-6,12H,1-3H3 |

InChI Key |

QAAKTEBKCBVQKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-tert-butyl-2-chloro-4-nitroaniline with structurally related compounds, focusing on molecular features, substituent effects, and physicochemical properties:

Key Observations:

Substituent Position Effects: The 2-chloro-4-nitro configuration in the target compound allows conjugation between the nitro group and the aromatic ring, enhancing electrophilicity. 4-TERT-BUTYL-2-NITROANILINE () places nitro at position 2, which may increase steric hindrance near the amino group compared to the target compound.

Functional Group Variations :

- Replacing chloro with trifluoromethoxy (CAS 1352318-51-4) introduces stronger electron-withdrawing effects and lipophilicity, likely improving metabolic stability but reducing aqueous solubility .

- N-t-Bu vs. t-Bu on the Ring : The tert-butyl group on the nitrogen (target compound) versus the aromatic ring (e.g., 4-TERT-BUTYL-2-NITROANILINE) alters steric and electronic profiles, affecting interactions in catalytic or biological systems.

Synthetic Accessibility :

- Analogous compounds in and –5 were synthesized via multicomponent reactions using tert-butyl isocyanide, suggesting similar routes for the target compound. Yields (e.g., 83–95% in –5) depend on substituent compatibility and purification methods .

Biological Relevance :

- While direct data are absent, highlights that tert-butyl-containing antioxidants (e.g., BHA) modulate glutathione S-transferase activity. This implies that the tert-butyl group in the target compound may influence enzyme interactions or detoxification pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.